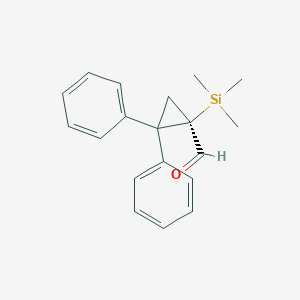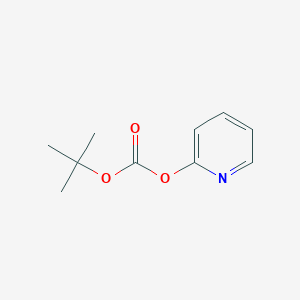
1,3-Dioxole, 2,2-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxole, 2,2-bis(trifluoromethyl)- is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of two trifluoromethyl groups attached to a 1,3-dioxole ring. This compound is often used in the synthesis of various polymers and has applications in multiple scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxole, 2,2-bis(trifluoromethyl)- can be synthesized through the reaction of hexafluoroacetone with ethylene glycol under acidic conditions. The reaction typically involves the following steps:
Formation of Hexafluoroacetone Monohydrate: Hexafluoroacetone is reacted with water to form hexafluoroacetone monohydrate.
Cyclization: The monohydrate is then reacted with ethylene glycol in the presence of an acid catalyst to form 1,3-dioxole, 2,2-bis(trifluoromethyl)-.
Industrial Production Methods
Industrial production of 1,3-dioxole, 2,2-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxole, 2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Polymerization: The compound can be polymerized to form high-performance polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,3-dioxole, 2,2-bis(trifluoromethyl)- can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Polymers: High-performance polymers with applications in various industries.
Scientific Research Applications
1,3-Dioxole, 2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and imaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, membranes, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,3-dioxole, 2,2-bis(trifluoromethyl)- is primarily based on its ability to undergo various chemical reactions due to the presence of the trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- Poly(tetrafluoroethylene)
Uniqueness
1,3-Dioxole, 2,2-bis(trifluoromethyl)- is unique due to its high thermal stability, chemical resistance, and the presence of two trifluoromethyl groups. These properties make it distinct from other similar compounds and suitable for specialized applications in various fields.
Properties
CAS No. |
89444-43-9 |
|---|---|
Molecular Formula |
C5H2F6O2 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
2,2-bis(trifluoromethyl)-1,3-dioxole |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H |
InChI Key |
UWFOOHXUXMRPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)
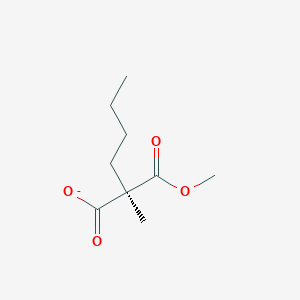
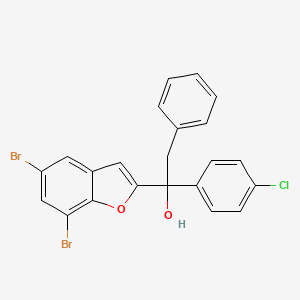
![N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14388283.png)
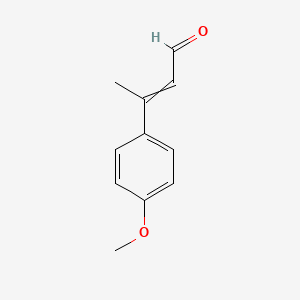
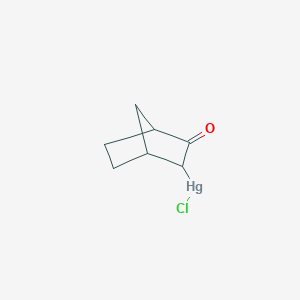
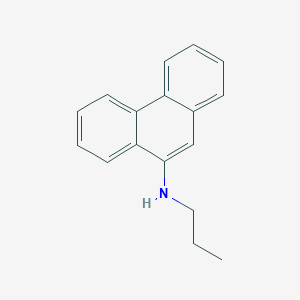
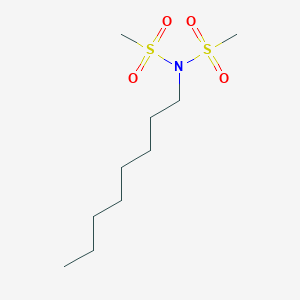
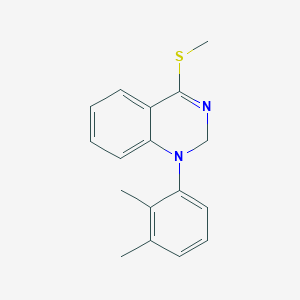
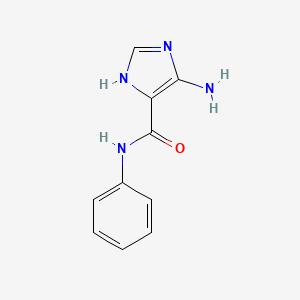
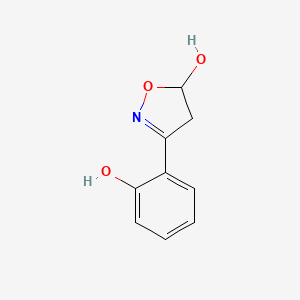
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)
